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Introduction
N-sulfonyloxaziridines, often referred to as Davis' oxaziridines, are highly valuable reagents in

organic synthesis, primarily utilized for their ability to act as both oxidizing and electrophilic

aminating agents.[1][2] Their stability and versatility make them crucial intermediates in the

development of complex molecules, including pharmaceuticals. Traditionally, the synthesis of

these compounds has relied on oxidants such as m-chloroperbenzoic acid (m-CPBA) or

Oxone™.[1][2]

This document details a modern, catalyst-free method for the synthesis of N-

sulfonyloxaziridines through the oxidation of the corresponding N-sulfonylimines using sodium
hypochlorite pentahydrate (NaOCl·5H₂O).[1][2][3][4][5] This method offers significant

advantages, including the use of an inexpensive, stable, and environmentally friendly oxidizing

agent that produces only sodium chloride as a byproduct.[1][2][4] The crystalline nature of

NaOCl·5H₂O allows for precise measurement and high reproducibility, overcoming many of the

drawbacks associated with conventional aqueous sodium hypochlorite solutions.[6][7]
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Environmentally Benign: The primary byproduct of the oxidation is non-toxic sodium chloride.

[1][2]

Cost-Effective and Readily Available: Sodium hypochlorite pentahydrate is an inexpensive

and commercially accessible reagent.[1][2][6]

Stable and Safe: The crystalline pentahydrate form is more stable and easier to handle than

traditional aqueous solutions of sodium hypochlorite.[1][6]

High Yields and Reproducibility: The optimized protocol allows for the synthesis of N-

sulfonyloxaziridines in moderate to high yields with high reproducibility.[1][2][3][4][5]

Catalyst-Free Conditions: The reaction proceeds efficiently without the need for a catalyst.[1]

[2][3][4][5][6]

Reaction Mechanism and the Importance of pH
The synthesis proceeds via the oxidation of an N-sulfonylimine with aqueous sodium

hypochlorite. The reaction is highly dependent on the pH of the aqueous NaOCl solution.[1][2]

[3][4] An aqueous solution prepared from NaOCl·5H₂O typically has a pH of around 11, while

conventional commercial aqueous NaOCl has a pH of approximately 13.[1][4] For the efficient

synthesis of N-sulfonyloxaziridines, a strongly basic condition (pH 13) is crucial to obtain the

product in high yields and prevent the hydrolysis of the starting N-sulfonylimine to the

corresponding aldehyde.[1][2] The proposed mechanism involves the attack of the hypochlorite

anion on the imine carbon, followed by intramolecular cyclization to form the oxaziridine ring.[2]

Experimental Data
The following table summarizes the yields of various N-sulfonyloxaziridines synthesized using

the optimized protocol with sodium hypochlorite pentahydrate.
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Entry
Substrate (N-
sulfonylimine)

Product (N-
sulfonyloxaziridine
)

Yield (%)

1

N-

(Phenylmethylene)ben

zenesulfonamide

2-(Phenylsulfonyl)-3-

phenyloxaziridine
90

2

N-(4-

Methylphenylmethylen

e)benzenesulfonamid

e

2-(Phenylsulfonyl)-3-

(4-

methylphenyl)oxaziridi

ne

85

3

N-(4-

Methoxyphenylmethyl

ene)benzenesulfonam

ide

2-(Phenylsulfonyl)-3-

(4-

methoxyphenyl)oxaziri

dine

88

4

N-(4-

Chlorophenylmethylen

e)benzenesulfonamid

e

2-(Phenylsulfonyl)-3-

(4-

chlorophenyl)oxaziridi

ne

82

5

N-(2-

Chlorophenylmethylen

e)benzenesulfonamid

e

2-(Phenylsulfonyl)-3-

(2-

chlorophenyl)oxaziridi

ne

75

6

N-(1-

Naphthalenylmethylen

e)benzenesulfonamid

e

2-(Phenylsulfonyl)-3-

(1-

naphthalenyl)oxaziridi

ne

4

7

(S)-N-

(Phenylmethylene)-2-

methylpropane-2-

sulfinamide

(S)-2-Methyl-N-((S)-3-

phenyloxaziridin-2-

yl)propane-2-

sulfinamide

81

Data sourced from Kitagawa et al., SynOpen 2019, 3, 21–25.[1]
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Experimental Protocol
This protocol is a general procedure for the synthesis of N-sulfonyloxaziridines using sodium
hypochlorite pentahydrate.

Materials:

N-sulfonylimine (1.0 mmol)

Sodium hypochlorite pentahydrate (NaOCl·5H₂O)

pH 13 buffer (e.g., KCl-NaOH)

Acetonitrile (CH₃CN)

Deionized water

Ethyl acetate (EtOAc)

Saturated aqueous sodium chloride (brine)

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware and magnetic stirrer

Ice bath

Procedure:

Preparation of the Oxidant Solution: Prepare a 12% aqueous solution of sodium hypochlorite

by dissolving the appropriate amount of NaOCl·5H₂O in pH 13 buffer. Note: The pH of the

solution is critical for the success of the reaction.[1]

Reaction Setup: To a solution of the N-sulfonylimine (1.0 mmol) in acetonitrile (5 mL) in a

round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice

bath.
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Addition of Oxidant: Slowly add the freshly prepared 12% aqueous NaOCl solution (6.0

equivalents) to the stirred solution of the N-sulfonylimine.

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room

temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Workup: Once the reaction is complete, quench the reaction by adding water. Extract the

aqueous layer with ethyl acetate (3 x 20 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can be further

purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram

Preparation

Reaction Workup & Purification

Start
Prepare 12% aq. NaOCl

from NaOCl·5H₂O and pH 13 Buffer

Step 1

Dissolve N-sulfonylimine
in Acetonitrile

Step 2

Add aq. NaOCl SolutionCool to 0 °C
Step 3 Step 4 Stir and warm to RT

(Monitor by TLC)

Step 5
Quench with WaterStep 6 Extract with Ethyl Acetate

Step 7 Wash with Brine & Dry
(Na₂SO₄)

Step 8
Concentrate in vacuo

Step 9
Purify (Chromatography/Recrystallization)

Step 10
Final Product:

N-sulfonyloxaziridine

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-sulfonyloxaziridines.

Troubleshooting and Considerations
Low Yields: If low yields are observed, ensure the pH of the sodium hypochlorite solution is

precisely 13.[1] Hydrolysis of the starting imine is a common side reaction at lower pH

values.[1][2] Also, confirm the purity and stability of the starting N-sulfonylimine.
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Byproduct Formation: In some cases, the corresponding aldehyde from the hydrolysis of the

imine may be observed as a major byproduct.[1] This again points to the critical importance

of maintaining a high pH during the reaction.

Substrate Scope: While this method is effective for a range of N-sulfonylimines, substrates

with certain functional groups may be sensitive to the oxidative conditions. It is advisable to

perform small-scale test reactions for new substrates.

Asymmetric Synthesis: While this protocol describes a racemic synthesis, it is worth noting

that catalytic enantioselective methods for the synthesis of N-sulfonyloxaziridines have been

developed, often employing chiral phase-transfer catalysts or metal complexes.[3][8]

Conclusion
The synthesis of N-sulfonyloxaziridines using sodium hypochlorite pentahydrate offers a

practical, efficient, and environmentally conscious alternative to traditional methods.[1][6] The

operational simplicity, coupled with the use of an inexpensive and stable oxidant, makes this

protocol highly attractive for both academic research and industrial applications in drug

development and fine chemical synthesis. The critical parameter for success is the careful

control of the reaction pH to suppress the hydrolysis of the starting imine.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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